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molecular formula C9H14O2 B8424286 1-Methoxybicyclo[2.2.2]octan-2-one

1-Methoxybicyclo[2.2.2]octan-2-one

Cat. No. B8424286
M. Wt: 154.21 g/mol
InChI Key: DDWYWFBBYPOQTH-UHFFFAOYSA-N
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Patent
US08487108B2

Procedure details

To a solution of 1-methoxybicyclo[2.2.2]oct-5-en-2-one (16.5 g, 0.11 mol) in MeOH (250 mL) was added Raney-Ni (3.3 g). The reaction mixture was stirred at 40° C. and 45 psi under H2 atmosphere for 2-3 h (8.0 g, 40%). The resulting mixture was filtered, the filtrate was concentrated in vacuo to produce 1-methoxybicyclo[2.2.2]octan-2-one (15.0 g, 90%). 1H NMR (CDCl3, 400 MHz) δ 3.33 (s, 3H), 2.32 (d, 2H), 2.09 (m, 1H), 1.49-1.95 (m, 8H).
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]12[CH2:10][CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][C:4]2=[O:11]>CO.[Ni]>[CH3:1][O:2][C:3]12[CH2:8][CH2:7][CH:6]([CH2:9][CH2:10]1)[CH2:5][C:4]2=[O:11]

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
COC12C(CC(C=C1)CC2)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
product
Smiles
COC12C(CC(CC1)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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